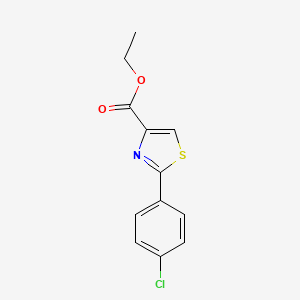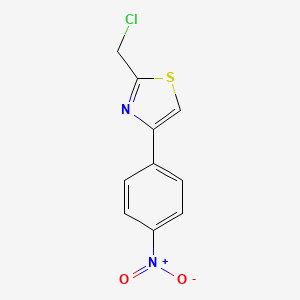
2-(4-氯苯基)-1,3-噻唑-4-羧酸乙酯
描述
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate is a chemical compound that likely contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen in the ring, and a carboxylate ester group. The presence of a chlorophenyl group indicates that there is a benzene ring with a chlorine substituent1.
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or substitution reactions involving the corresponding carboxylic acids, amines, or halides2.
Molecular Structure Analysis
The molecular structure of this compound would likely show the connectivity of the thiazole ring, the ester group, and the chlorophenyl group. The exact structure would depend on the specific locations of these groups on the molecule3.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ester could undergo hydrolysis, transesterification, or reduction. The thiazole ring might participate in electrophilic or nucleophilic substitution reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the polarity of the molecule, the presence of aromatic systems, and the steric bulk of different substituents5.科学研究应用
-
Application in Optical and Quantum Electronics
- Field : Optical and Quantum Electronics .
- Summary : Thin films of 2,9-Bis [2- (4-chlorophenyl)ethyl] anthrax [2,1,9-def:6,5,10-d′e′f′] diisoquinoline-1,3,8,10 (2H,9H) tetrone (Ch-diisoQ) were prepared by thermal evaporation technique . These materials have various applications such as gas sensors, film transistor and photovoltaic cells .
- Methods : The structural properties of these films (as-prepared and annealed at 373, 423, 473 and 523 K) were determined by X-ray diffraction and scanning electron microscopy .
- Results : The optical band gap of the samples decreased with the increase of annealing temperatures due to the increasing of the π-dislocation .
-
Application in Organic Chemistry
- Field : Organic Chemistry .
- Summary : Ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .
- Methods : Ethyl 2- (3,4-dichlorophenyl)hydrazinecarboxylate has been identified as a potent catalyst, and the reactivity of the catalytic Mitsunobu reaction was improved through strict optimization of the reaction conditions .
- Results : The use of atmospheric oxygen as a sacrificial oxidative agent along with the iron catalyst is convenient and safe from the viewpoint of green chemistry .
-
Application in Biological Research
安全和危害
As with any chemical compound, handling Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for specific safety and hazard information6.
未来方向
The future directions for the study or use of this compound would depend on its properties and potential applications. It could be studied for its potential use in pharmaceuticals, as a reagent in synthetic chemistry, or for its physical properties.
Please note that this information is based on the typical properties and reactivity of similar compounds and may not be completely accurate for Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate. For detailed and specific information, please refer to the primary literature or consult with a chemistry professional.
属性
IUPAC Name |
ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNLWONXVKLZJMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384076 | |
| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
CAS RN |
61786-00-3 | |
| Record name | Ethyl 2-(4-chlorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Chloro-1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1351111.png)
![1-[3-Hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1351118.png)
![Hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B1351120.png)




![Thiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1351126.png)




